3-Phenyl-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which includes four regioisomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the treatment of an amidoxime with an acyl chloride, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of an amidoxime with a nitrile oxide, leading to the formation of the desired oxadiazole .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3-Phenyl-1,2,4-oxadiazole has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, it may inhibit thymidylate synthase, leading to the prevention of DNA synthesis in cancer cells . The compound can also interact with other molecular targets, such as histone deacetylases and topoisomerases, affecting various cellular pathways .
Comparison with Similar Compounds
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Comparison: 3-Phenyl-1,2,4-oxadiazole is unique due to the specific arrangement of nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical and biological properties. Compared to its isomers, it often exhibits higher stability and different reactivity patterns . This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBDWBUEPCGFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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